Isovitexin
Overview
Description
Isovitexin, also known as homovitexin or saponaretin, is a naturally occurring flavone. It is specifically the apigenin-6-C-glucoside, meaning it is a glucoside derivative of apigenin. This compound is found in various plants, including passion flower, Cannabis, oat, and the açaí palm . This compound has garnered significant interest due to its diverse pharmacological properties.
Scientific Research Applications
Isovitexin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of HPLC methods.
Medicine: It exhibits anti-cancer properties by targeting cancer stem cells and inhibiting pathways like Wnt/β-catenin and nuclear factor-κB.
Industry: this compound is used in the nutraceutical and pharmaceutical industries for its health benefits.
Mechanism of Action
Target of Action
Isovitexin, a flavone C-glycoside, has been found to interact with several targets in the body. It has been shown to bind to the ligand-binding domain (LBD) of estrogen in the nuclear receptor (NR) signaling pathway . It may also activate the androgen receptor (AR), aromatase, peroxisome proliferator-activated receptor (PPAR), and estrogen receptor . Additionally, it may activate the p53 and ATAD5 proteins in the stress response (SR) pathway . This compound also stimulates osteoblast differentiation through mitochondrial biogenesis and respiration that required adiponectin receptors (AdipoRs) .
Mode of Action
This compound interacts with its targets, leading to various changes in cellular functions. For instance, it may cause mitochondrial toxicity and heat shock in humans . In osteoblasts, this compound stimulates differentiation through mitochondrial biogenesis and respiration .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to be active in the nuclear pathway . It may also affect the MAPK and STAT signaling pathways . In osteoblasts, it stimulates differentiation through mitochondrial biogenesis and respiration .
Pharmacokinetics
After intravenous administration of this compound, rapid clearance from rat plasma was observed, with a half-life (t1/2) of 3.49 ± 0.99 h and a clearance rate of 54.53 ± 11.90 mL/kg/h . The area under the curve (AUC0-12h) of 37.79 ± 7.65 μg·h/mL indicated a brisk metabolic rate . This compound has an oral bioavailability of 14.58% .
Future Directions
Vitexin and isovitexin could be potential substitute medicines for diverse diseases, and may be adjuvants for stubborn diseases or health products . They have been extensively studied to explore their pharmacological relevance in diabetes mellitus . This is expected to provide a deeper understanding of its actions and also serve as a catapult for clinical trials and application research .
Biochemical Analysis
Biochemical Properties
Isovitexin interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the C-glucosyltransferase (Gt6CGT) gene from Gentiana triflora, which was cloned and expressed in Escherichia coli BL21 (DE3) . The optimal activity of Gt6CGT was at pH 7.5 and 50° C .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to protect against PM2.5-mediated oxidative stress and induce stemness in epidermal cells . Additionally, this compound has been shown to inhibit the expression of proinflammatory cytokines in lymph nodes, inhibit the secretion of cytokines into the serum from mice with contact dermatitis, and promote the expression of apoptosis-related proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to suppress the Wnt/β-catenin signaling pathway, inhibit nuclear factor-κB protein expression, and downregulate the cell cycle via upregulation of p21 and cyclin-dependent kinases . Additionally, this compound inhibits the MAPK and STAT signaling pathways and the phosphorylation of SHP2 .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it is known that this compound exhibits a number of long-term effects on cellular function. For instance, this compound has been shown to have long-term protective effects against oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For instance, this compound (10, 20 mg/kg) inhibited the expression of proinflammatory cytokines in lymph nodes and promoted the expression of apoptosis-related proteins .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to affect cancer stem cell (CSC) metabolism and reduce CSCs through various mechanisms, including the suppression of the Wnt/β-catenin signaling pathway, the inhibition of nuclear factor-κB protein expression, and the downregulation of the cell cycle via upregulation of p21 and cyclin-dependent kinases .
Transport and Distribution
In terms of transport and distribution, this compound has been found to accumulate in various tissues. The highest accumulation was seen in the liver, followed by the kidney and intestine, suggesting a propensity for this compound to concentrate in these tissues .
Subcellular Localization
While specific studies on the subcellular localization of this compound are limited, it is known that this compound is present in cell-free extracts of Melandrium album petals and leaves
Preparation Methods
Synthetic Routes and Reaction Conditions
Isovitexin can be synthesized through the glycosylation of apigenin. One method involves the use of glycosyltransferase enzymes, which catalyze the transfer of glucose from a donor molecule to apigenin. The optimal conditions for this enzymatic reaction include a pH of 7.5 and a temperature of 50°C . Another method involves the use of high-performance liquid chromatography (HPLC) to separate and purify this compound from plant extracts .
Industrial Production Methods
Industrial production of this compound often involves the extraction from plant sources such as mung bean seed coats. Conventional methods like maceration, agitation, soxhlet extraction, and supercritical fluid extraction are employed to separate phenolic compounds from the plant material . The extracted compounds are then purified using techniques like isocratic liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Isovitexin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Comparison with Similar Compounds
Isovitexin is similar to other flavone glucosides like vitexin and isoorientin. it is unique in its specific glycosylation pattern (apigenin-6-C-glucoside) compared to vitexin (apigenin-8-C-glucoside) and isoorientin (luteolin-6-C-glucoside) . This unique structure contributes to its distinct pharmacological properties.
List of Similar Compounds
- Vitexin
- Isoorientin
- Luteolin
- Apigenin
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Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXNWGACZJSMBT-VJXVFPJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952152 | |
Record name | 6-C-beta-D-Glucopyranosylapigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38953-85-4 | |
Record name | Isovitexin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38953-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoavroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-C-beta-D-Glucopyranosylapigenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOVITEXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isovitexin has been shown to alleviate inflammation through multiple pathways. In models of acute gouty arthritis, it reduces joint inflammation by inhibiting the TLR4/MyD88/NF-κB pathway []. It also suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-activated macrophages, potentially by inhibiting NF-κB activation and IKK kinase activity [].
ANone: Yes, research suggests that this compound can bind to and downregulate the activation of SHP2, a protein tyrosine phosphatase involved in various signaling pathways including the MAPK and STAT pathways. This interaction has been linked to this compound's anti-inflammatory effects in models of contact dermatitis [].
ANone: Studies indicate that this compound can suppress the stemness of lung CSCs. This effect is thought to be mediated through the blockage of the MnSOD/CaMKII/AMPK signaling axis and the inhibition of glycolysis, ultimately leading to decreased self-renewal, migration, and invasion of these cells [].
ANone: Research in Caenorhabditis elegans suggests that this compound can promote longevity and improve healthspan. This effect is believed to be linked to its ability to activate the SKN-1/Nrf2 signaling pathway, which plays a crucial role in stress resistance and lifespan extension [].
ANone: this compound has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol.
ANone: Yes, various studies have used spectroscopic techniques to characterize this compound. Techniques like UV-Vis spectroscopy, IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) have been employed to confirm its structure and identify its presence in plant extracts [, , , , ].
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